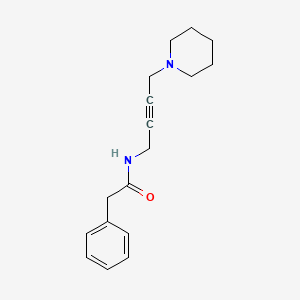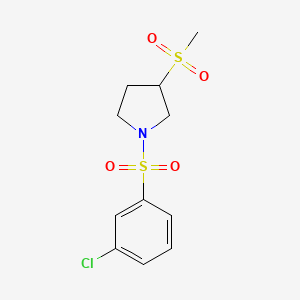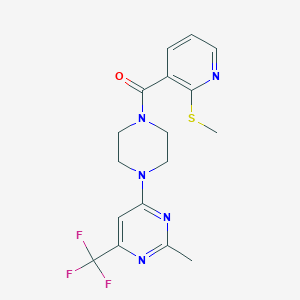
(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1-(2-Pyrimidyl)piperazine, which is a metabolite of buspirone .
Synthesis Analysis
I found a paper titled “Structure-Activity Relationship Studies of 4-((4-(2 …” that might contain relevant information, but I couldn’t retrieve specific details about the synthesis of this compound .Chemical Reactions Analysis
The same paper mentioned in the Synthesis Analysis section might contain information about the chemical reactions involving this compound .Aplicaciones Científicas De Investigación
Metabolic Pathways and Pharmacokinetics
The compound PF-00734200, similar in structure to the chemical , has been investigated for its metabolic and pharmacokinetic properties. In a study, it was found that the compound is rapidly absorbed and primarily composed of the parent drug in the circulation. Major metabolic pathways include hydroxylation at the pyrimidine ring, amide hydrolysis, N-dealkylation, and glucuronidation. This research provides insights into the metabolism and excretion of similar compounds (Sharma et al., 2012).
Potential in Diabetes Treatment
Research on a structurally related compound, PF-00734200, demonstrated its potential as a treatment for type 2 diabetes. This compound emerged as a potent and selective dipeptidyl peptidase IV inhibitor with high oral bioavailability, indicating the therapeutic potential of similar compounds in diabetes management (Ammirati et al., 2009).
Antineoplastic Properties
Flumatinib, a tyrosine kinase inhibitor with a similar structure, is being investigated for treating chronic myelogenous leukemia. The metabolism of flumatinib in humans involves N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This research highlights the potential of related compounds in antineoplastic therapy (Gong et al., 2010).
Antimicrobial and Antifungal Activities
Compounds with pyrimidinone and oxazinone structures, similar to the chemical , were synthesized and showed significant antibacterial and antifungal activities. This suggests the potential of similar compounds in developing new antimicrobial agents (Hossan et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5OS/c1-11-22-13(17(18,19)20)10-14(23-11)24-6-8-25(9-7-24)16(26)12-4-3-5-21-15(12)27-2/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWUWQJSVNOQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C(N=CC=C3)SC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
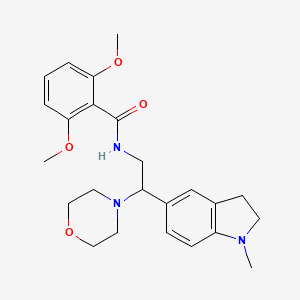
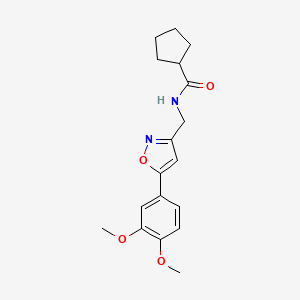
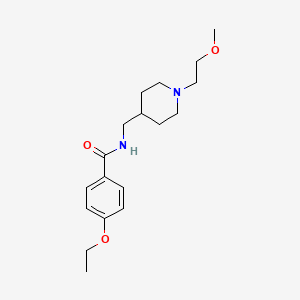
![2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2581506.png)

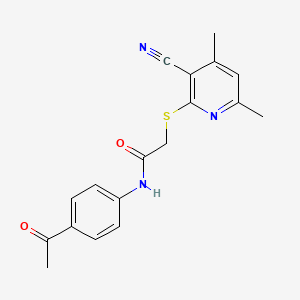
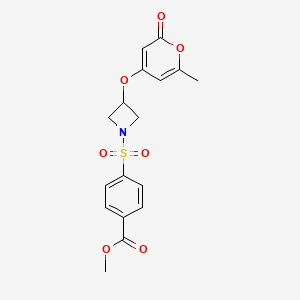
![1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline](/img/structure/B2581512.png)
![N-(benzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide](/img/structure/B2581513.png)

![benzyl 2-(8-(furan-2-ylmethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2581515.png)
